Product packaging for 7,8-Dihydro-6H-cyclopenta[g]quinoxaline(Cat. No.:CAS No. 518036-16-3)

7,8-Dihydro-6H-cyclopenta[g]quinoxaline

Cat. No.: B11913366
CAS No.: 518036-16-3
M. Wt: 170.21 g/mol
InChI Key: PAFGGLQWZSXLQJ-UHFFFAOYSA-N
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Description

7,8-Dihydro-6H-cyclopenta[g]quinoxaline is a fused quinoxaline derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. This compound features a cyclopenta ring fused to a quinoxaline core, a structure known to interact with diverse biological targets. Quinoxaline derivatives are extensively investigated for their multifaceted pharmacological profiles, demonstrating significant antiviral activity against respiratory pathogens, including SARS coronavirus and influenza, by potentially inhibiting key viral proteins . Their anticancer properties are prominent, with related derivatives showing potent in vitro activity against various human tumor cell lines, including those from breast, lung, and central nervous system cancers . Furthermore, this chemical class exhibits broad-spectrum antimicrobial effects , acting against gram-positive and gram-negative bacteria as well as numerous fungal species . The structural motif is also being explored for the treatment of other conditions such as Alzheimer's disease, inflammation, and diabetes . The planar, nitrogen-rich aromatic structure of the quinoxaline core facilitates key interactions with enzymes and genetic material, which is crucial for its mechanism of action in many therapeutic applications . As a key intermediate, this compound is invaluable for synthesizing more complex heterocyclic systems and for structure-activity relationship (SAR) studies in pharmaceutical research. The synthetic routes for such compounds have evolved to include green chemistry approaches, such as using recyclable catalysts and one-pot synthesis, emphasizing efficiency and environmental friendliness . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2 B11913366 7,8-Dihydro-6H-cyclopenta[g]quinoxaline CAS No. 518036-16-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

518036-16-3

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

7,8-dihydro-6H-cyclopenta[g]quinoxaline

InChI

InChI=1S/C11H10N2/c1-2-8-6-10-11(7-9(8)3-1)13-5-4-12-10/h4-7H,1-3H2

InChI Key

PAFGGLQWZSXLQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=NC=CN=C3C=C2C1

Origin of Product

United States

Synthetic Methodologies for 7,8 Dihydro 6h Cyclopenta G Quinoxaline and Analogues

Classical Approaches to Quinoxaline (B1680401) Ring Formation

The construction of the quinoxaline ring system, a benzopyrazine, has been a subject of extensive research for over a century. These foundational methods typically involve the formation of the pyrazine (B50134) ring onto a pre-existing benzene (B151609) derivative.

Condensation Reactions with 1,2-Dicarbonyl and 1,2-Diamine Precursors

The most traditional and widely employed method for quinoxaline synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov This reaction, often referred to as the Hinsberg or Körner synthesis, provides a straightforward and efficient route to a diverse range of quinoxaline derivatives. nih.govekb.eg The general mechanism involves the nucleophilic attack of the amino groups of the diamine onto the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the pyrazine ring.

The reaction conditions are often mild, though they can sometimes require acid or base catalysis to facilitate the condensation and cyclization steps. benthamdirect.com A variety of 1,2-dicarbonyl compounds can be utilized, including glyoxals, α-diketones, and their synthetic equivalents like α-halo ketones. ekb.egpharmaguideline.com The choice of reactants allows for the introduction of various substituents onto the pyrazine ring of the resulting quinoxaline.

Diamine PrecursorDicarbonyl PrecursorResulting Quinoxaline
o-PhenylenediamineGlyoxalQuinoxaline
4,5-Dimethyl-1,2-phenylenediamineBenzil6,7-Dimethyl-2,3-diphenylquinoxaline
o-Phenylenediamine1,2-Cyclohexanedione1,2,3,4-Tetrahydro-phenazine

This table provides illustrative examples of the classical condensation reaction.

Targeted Synthesis of the 7,8-Dihydro-6H-cyclopenta[g]quinoxaline Core

The synthesis of the specific tricyclic system of this compound requires the fusion of a cyclopentane (B165970) ring onto the quinoxaline core. This can be achieved by either constructing the quinoxaline ring onto a pre-existing indane derivative or by forming the cyclopentane ring on a pre-formed quinoxaline.

Annulation Reactions for the Cyclopentane Ring Fusion

A key strategy for the synthesis of the title compound involves the annulation of a cyclopentane ring onto a quinoxaline scaffold. A common approach to achieve this is through the synthesis of a key intermediate, 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-one. This intermediate possesses the fused cyclopentanone (B42830) ring, which can then be further modified to obtain the target molecule.

One reported route to this cyclopentanone-fused quinoxaline involves a multi-step sequence starting from a Beirut reaction. wikipedia.org This reaction, a cycloaddition between a benzofuroxan (B160326) and an enolate, can be used to generate a quinoxaline-N,N'-dioxide. benthamdirect.comnih.govresearchgate.net Subsequent Polonovski rearrangement of the N-oxide can lead to the introduction of a functional group that facilitates the formation of the cyclopentanone ring. sapub.orgwikipedia.org

Specific Precursors and Reaction Pathways for Dihydrocyclopenta-Fused Quinoxalines

The synthesis of this compound can be envisioned from the precursor 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-one. The critical step is the reduction of the ketone functionality to a methylene (B1212753) group. Standard organic chemistry reduction methods are applicable here.

Wolff-Kishner Reduction: This reaction involves the conversion of the ketone to a hydrazone, followed by treatment with a strong base at high temperatures. youtube.comwikipedia.orgyoutube.comambeed.com The driving force is the irreversible formation of nitrogen gas, leading to the desired alkane. This method is suitable for substrates that are sensitive to acidic conditions. wikipedia.org

Clemmensen Reduction: This method employs a zinc amalgam in concentrated hydrochloric acid to reduce the ketone. pharmaguideline.comwikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org It is particularly effective for aryl-alkyl ketones but is not suitable for acid-sensitive substrates. wikipedia.orglibretexts.org

PrecursorReactionProduct
2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-oneWolff-Kishner Reduction (Hydrazine, KOH, heat)This compound
2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-oneClemmensen Reduction (Zn(Hg), HCl)This compound

This table outlines the final reduction step to obtain the target compound.

Modern Synthetic Advancements and Sustainable Chemistry Principles

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the synthesis of quinoxaline derivatives. These approaches aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

The principles of green chemistry are increasingly being applied to quinoxaline synthesis. ekb.egbenthamdirect.comnih.govresearchgate.nettandfonline.com This includes the use of:

Green Catalysts: Researchers are exploring the use of recyclable and environmentally benign catalysts, such as metal-organic frameworks, solid-supported catalysts, and biocatalysts, to replace traditional homogeneous catalysts. nih.govtandfonline.com

Alternative Reaction Media: The use of greener solvents like water, ionic liquids, or even solvent-free conditions is being investigated to reduce the environmental impact of organic solvents. ekb.eg

Energy-Efficient Methods: Microwave irradiation and ultrasound are being employed to accelerate reaction rates and reduce energy consumption compared to conventional heating methods. ekb.eg

These modern approaches not only offer environmental benefits but can also lead to higher yields, simpler work-up procedures, and access to novel quinoxaline derivatives that may not be accessible through classical methods.

Metal-Catalyzed Coupling Reactions for Heterocyclic Scaffolds

Transition metal-catalyzed reactions are pivotal in the synthesis of complex heterocyclic systems, including quinoxalines and their fused analogues. bohrium.com These methods offer high efficiency and the ability to form key carbon-carbon and carbon-nitrogen bonds. Palladium, copper, iron, and gold are among the most utilized metals in these transformations. bohrium.combeilstein-journals.org

Palladium-catalyzed reactions, such as the Buchwald-Hartwig and Suzuki couplings, are instrumental in creating substituted quinoxaline scaffolds from pre-functionalized precursors. For instance, a palladium-catalyzed reductive annulation of catechols and nitroarylamines has been reported for the synthesis of novel quinoxaline derivatives. rsc.org Another significant advancement is the use of iron catalysts in Sonogashira coupling reactions to link terminal alkynes with aryl iodides, a method that can be adapted for building the carbon framework of quinoxaline precursors. beilstein-journals.org Copper-catalyzed reactions, particularly for C-H functionalization and annulation, have been employed to synthesize furo[2,3-b]quinoxalines from quinoxalin-2(1H)-ones and alkynes. arkat-usa.org

Gold-catalyzed annulation of diethynyl N-heterocycles presents a modern approach to constructing fused pentalene (B1231599) systems with quinoxaline moieties. nih.gov Although catalyst inhibition by the nitrogen atoms in the heterocycle can be a challenge, it can be overcome by adjusting reaction conditions such as temperature. nih.gov

Table 1: Examples of Metal-Catalyzed Reactions in Quinoxaline Synthesis
Catalyst SystemReaction TypeStarting Materials ExampleProduct TypeReference
Palladium CatalystReductive AnnulationCatechols, NitroarylaminesQuinoxaline Derivatives rsc.org
Iron(III) acetylacetonate/2,2-bipyridineSonogashira CouplingAryl iodides, PhenylacetyleneAryl-alkynyl compounds beilstein-journals.org
Copper Catalyst/OxidantC-H Functionalization/AnnulationQuinoxalin-2(1H)-ones, AlkynesFuro[2,3-b]quinoxalines arkat-usa.org
Gold CatalystAnnulationDiethynyl N-heterocyclesN-Heterocycle-Fused Pentalenes nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields, often under solvent-free conditions. nih.govscispace.com The synthesis of quinoxaline derivatives is well-suited to this technology.

One approach involves the microwave irradiation of a mixture of a diamine and a dicarbonyl compound on a solid support like acidic alumina. This method has been shown to produce quinoxalines in high yields (80-86%) within minutes. scispace.com Another efficient microwave-assisted protocol for synthesizing 5,6-dihydroindolo[1,2-a]quinoxaline derivatives utilizes a copper-catalyzed intramolecular N-arylation, affording the tetracyclic products in excellent yields (83–97%) in short reaction times (45–60 minutes). nih.gov The use of magnesium bromide etherate as a catalyst under microwave irradiation has also been reported for the synthesis of substituted quinoxalines, demonstrating good yields in a matter of minutes. jocpr.com

Table 2: Comparison of Conventional and Microwave-Assisted Quinoxaline Synthesis
MethodCatalyst/SupportReaction TimeYieldReference
Conventional HeatingNoneSeveral hoursModerate nih.gov
Microwave IrradiationAcidic Alumina3 minutes80-86% scispace.com
Microwave IrradiationCuI/L-proline45-60 minutes83-97% nih.gov
Microwave IrradiationMgBr2.OEt21-2.5 minutesGood jocpr.com

Solvent-Free and Eco-Friendly Methodologies

The development of environmentally benign synthetic methods is a major focus in modern chemistry. For quinoxaline synthesis, several solvent-free and eco-friendly approaches have been established. These methods often utilize grinding techniques or recyclable catalysts to minimize waste and environmental impact.

One such method employs p-toluenesulfonic acid as a catalyst for the reaction of 1,2-diamines and 1,2-diketones under solvent-free grinding conditions at room temperature, resulting in excellent yields. tandfonline.com Similarly, sulfated polyborate, a recyclable catalyst, has been used for the rapid and efficient synthesis of quinoxalines under solvent-free conditions, offering high yields and short reaction times. ias.ac.in Another green approach utilizes cellulose (B213188) sulfuric acid as a biodegradable and recyclable solid acid catalyst for the synthesis of quinoxaline derivatives via simple physical grinding at room temperature. tandfonline.com A nanostructured pyrophosphate, Na2PdP2O7, has also been demonstrated as an efficient and reusable heterogeneous catalyst for the synthesis of quinoxalines in ethanol, a green solvent, at ambient temperature. nih.gov

Derivatization Strategies of the this compound Scaffold

The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Derivatization can occur at both the quinoxaline and the cyclopentane moieties, allowing for a wide range of structural modifications.

Functionalization at Quinoxaline and Cyclopentane Moieties

Functionalization of the quinoxaline ring system can be achieved through various reactions. For instance, modifying the core with carbazole (B46965) donors and cyano acceptors has been used to develop efficient orange/red thermally activated delayed fluorescence emitters. rsc.org The synthesis of quinoxaline-fused cyclopenta[cd]azulene (B14757204) has shown that the fused quinoxaline can act as a nucleophilic and basic site, suggesting its potential as a metal ligand. mdpi.com

The cyclopentane ring of the this compound scaffold can also be functionalized. While direct C-H functionalization of the cyclopentane part is less explored in this specific system, analogous reactions on similar carbocyclic fused systems suggest possibilities for introducing various substituents. The synthesis of 7,8-dihydroquinolin-5(6H)-ones from alkyl-substituted cyclohexane-1,3-diones indicates that modifications on the saturated ring are feasible precursors to aromatized systems. rsc.org

Nucleophilic Aromatic Substitution in Quinoxaline Derivatives

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing a variety of functional groups onto the electron-deficient quinoxaline ring. udayton.edu The reaction typically involves the displacement of a leaving group, such as a halogen, by a nucleophile. 2,3-Dichloroquinoxaline is a common starting material for such transformations, allowing for sequential substitution to create diversely functionalized derivatives. udayton.edu

The vicarious nucleophilic substitution (VNS) of hydrogen is another powerful method for functionalizing the quinoxaline ring. rsc.orgrsc.org This reaction allows for the direct introduction of substituents onto the heterocyclic ring without the need for a pre-installed leaving group. For example, quinoxaline N-oxides react with a variety of carbanions to yield functionalized quinoxaline derivatives. rsc.orgresearchgate.net

Table 3: Examples of Nucleophilic Aromatic Substitution on Quinoxaline Systems
Reaction TypeSubstrateNucleophileProductReference
SNAr2,3-DichloroquinoxalineAmines, Alcohols, Thiols2,3-Disubstituted Quinoxalines udayton.edu
VNSQuinoxaline N-oxideNitrile carbanionsCyanoalkyl-substituted Quinoxalines rsc.orgrsc.org

Regioselective Functionalization Techniques for Fused Heterocycles

Achieving regioselectivity in the functionalization of fused heterocyclic systems is critical for synthesizing specific isomers with desired properties. In the context of quinoxaline chemistry, various strategies have been developed to control the position of substitution.

Metal-catalyzed cross-coupling reactions often exhibit high regioselectivity, dictated by the position of the pre-installed halide or triflate group. bohrium.com For instance, selective C-H bond functionalization of pyrrolo[1,2-a]quinoxaline (B1220188) has been achieved using different catalytic systems to introduce functional groups at specific positions. scirp.org The ring-opening reactions of fused bicyclic N-aryl aziridines also proceed with high regioselectivity, providing a route to specifically substituted nitrogen-containing molecules. nih.gov The synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones highlights the ability to introduce substituents at specific nitrogen atoms of the quinoxaline core. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, probing the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For a compound like 7,8-Dihydro-6H-cyclopenta[g]quinoxaline, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete structural assignment.

Proton (1H) NMR Analysis

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. Each unique proton or group of equivalent protons generates a signal in the spectrum, with its chemical shift (δ) indicating its electronic environment. The integration of the signal corresponds to the number of protons it represents, and the signal's splitting pattern (multiplicity) reveals the number of neighboring protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline (B1680401) core and the aliphatic protons of the fused cyclopentane (B165970) ring.

Aromatic Region (typically δ 7.0-9.0 ppm): Signals corresponding to the four protons on the heterocyclic aromatic system would appear in this downfield region. The two protons on the pyrazine (B50134) ring (at positions 2 and 3, depending on standard nomenclature) and the two protons on the benzene (B151609) ring (at positions 5 and 10) would have characteristic chemical shifts and coupling patterns. tsijournals.com

Aliphatic Region (typically δ 2.0-4.0 ppm): The six protons of the dihydro-cyclopenta moiety would appear in this upfield region. Due to the molecule's symmetry, these six protons would likely resolve into three distinct signals, each integrating to two protons. These would likely present as multiplets due to coupling between adjacent methylene (B1212753) groups.

Predicted ¹H NMR Data for this compound

This table is predictive, based on typical chemical shift values for analogous structural motifs.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic-H (Pyrazine ring) 8.5 - 8.8 Multiplet 2H
Aromatic-H (Benzene ring) 7.6 - 8.0 Multiplet 2H
Aliphatic-H (-CH₂-) 3.0 - 3.5 Multiplet 4H

Carbon-13 (13C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. nih.gov The molecular formula of this compound is C₁₁H₁₀N₂. Due to molecular symmetry, fewer than 11 signals are expected. The structure possesses a plane of symmetry, resulting in 7 unique carbon environments.

Aromatic/Heteroaromatic Carbons (δ 120-160 ppm): Five distinct signals are predicted in this region, corresponding to the carbons of the quinoxaline system. Carbons bonded directly to nitrogen typically appear at the lower field end of this range. nih.gov

Aliphatic Carbons (δ 20-40 ppm): Two signals are expected for the carbons of the cyclopentane ring.

Predicted ¹³C NMR Data for this compound

This table is predictive, based on typical chemical shift values for analogous structural motifs.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quaternary Aromatic-C 140 - 155
Aromatic CH 125 - 145

Two-Dimensional NMR (COSY, HMQC, HSQC, HMBC) for Comprehensive Structural Assignment

While 1D NMR provides foundational data, 2D NMR techniques are crucial for assembling the complete molecular puzzle. beilstein-journals.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. It would be used to confirm the connectivity within the aliphatic cyclopentane ring (i.e., which -CH₂- group is adjacent to which) and within the individual aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These spectra correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of each carbon signal that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For this compound, HMBC would be critical to confirm the fusion of the rings. For instance, it would show correlations from the aliphatic protons on the cyclopentane ring to the quaternary and protonated carbons of the quinoxaline core, confirming the annulation pattern.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). nist.gov This precision allows for the determination of a molecule's exact elemental composition from its measured mass, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₁₁H₁₀N₂), HRMS would be used to confirm its molecular formula by matching the experimental mass to the calculated exact mass.

Calculated Exact Mass for C₁₁H₁₀N₂

Formula Ion Calculated Monoisotopic Mass (Da)
C₁₁H₁₀N₂[M]⁺170.0844
C₁₁H₁₁N₂[M+H]⁺171.0922

Ionization Techniques (FAB, EI, MALDI-TOF, DART, ESI, APCI) for Molecular Weight Determination

The first step in mass spectrometry is the ionization of the analyte. The choice of ionization technique depends on the compound's properties and the desired information.

Electron Ionization (EI): A hard ionization technique where the sample is bombarded with high-energy electrons. It typically produces a clear molecular ion (M⁺) peak corresponding to the molecular weight and extensive, reproducible fragmentation patterns that can be used for structural elucidation and library matching. nist.gov

Electrospray Ionization (ESI): A soft ionization technique ideal for molecules that can be analyzed from a solution, often coupled with liquid chromatography (LC-MS). It typically generates a protonated molecule, [M+H]⁺, with minimal fragmentation, making it excellent for accurate molecular weight determination. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): Similar to ESI, it is another soft ionization source often used in LC-MS for compounds that are less polar than those suited for ESI. It also readily forms [M+H]⁺ ions.

Direct Analysis in Real Time (DART): An ambient ionization technique that allows for the analysis of samples in open air with minimal preparation. It provides rapid molecular weight information, often as the [M+H]⁺ ion. mdpi.com

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): A soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy. While often used for very large molecules like proteins, it can be applied to smaller organic molecules, typically yielding [M+H]⁺ ions.

Fast Atom Bombardment (FAB): An older soft ionization technique, largely superseded by ESI and MALDI, where the sample is ionized by a beam of high-energy atoms.

Summary of Ionization Techniques for this compound

Technique Typical Ion Formed Key Application
Electron Ionization (EI)[M]⁺, FragmentsStructural analysis via fragmentation, GC-MS
Electrospray Ionization (ESI)[M+H]⁺Molecular weight confirmation, LC-MS
Atmospheric Pressure Chemical Ionization (APCI)[M+H]⁺Molecular weight confirmation, LC-MS for less polar analytes
Direct Analysis in Real Time (DART)[M+H]⁺Rapid screening, molecular weight confirmation
MALDI-TOF[M+H]⁺Molecular weight confirmation
Fast Atom Bombardment (FAB)[M+H]⁺Molecular weight confirmation (less common now)

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of this compound.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct structural components. The aromatic C-H stretching vibrations of the quinoxaline ring are anticipated in the 3100-3000 cm⁻¹ region. scialert.net The aliphatic C-H stretching vibrations of the cyclopentane moiety would appear at slightly lower wavenumbers, typically in the 2960-2850 cm⁻¹ range.

The C=N stretching vibration within the pyrazine ring of the quinoxaline system is a key diagnostic peak and is expected to be observed in the 1620-1550 cm⁻¹ region. scialert.net Aromatic C=C stretching vibrations from the benzene ring component will also contribute to the spectral complexity in the 1600-1450 cm⁻¹ range. The CH₂ scissoring and twisting vibrations from the cyclopentane ring are predicted to be in the 1470-1445 cm⁻¹ and 1350-1220 cm⁻¹ regions, respectively. scialert.net

A detailed assignment of the principal vibrational modes is presented in the table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch2960-2850IR, Raman
C=N Stretch1620-1550IR, Raman
Aromatic C=C Stretch1600-1450IR, Raman
CH₂ Scissoring1470-1445IR
CH₂ Wagging/Twisting1390-1180IR
C-H In-plane Bending1300-1000IR, Raman
C-H Out-of-plane Bending900-675IR

This table presents expected vibrational frequencies for this compound based on characteristic group frequencies for similar molecular structures.

Raman spectroscopy is particularly effective for characterizing the conjugated π-system of this compound. The extended conjugation between the quinoxaline core and the fused cyclopentene (B43876) ring (in a conceptual unsaturated analogue) would influence the intensity and position of the Raman bands. nih.gov The C=C and C=N stretching modes are typically strong in the Raman spectrum due to the change in polarizability during these vibrations. Any structural modification that enhances or extends the conjugation is expected to cause a red-shift (lower wavenumber) of these bands, indicating a delocalization of electron density. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, which are directly related to its conjugated system.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions. libretexts.org The high-energy π → π* transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are characteristic of the aromatic quinoxaline system. libretexts.orglibretexts.org These are typically observed as intense absorption bands in the UV region. The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atoms) to an antibonding π* orbital, are generally of lower intensity and appear at longer wavelengths compared to the π → π* transitions. libretexts.org

TransitionExpected Wavelength Range (nm)Molar Absorptivity (ε)
π → π200-300High
n → π300-350Low to Medium

This table outlines the anticipated electronic transitions for this compound based on the electronic spectra of related quinoxaline derivatives.

The electronic absorption spectrum of this compound is sensitive to structural modifications. The introduction of electron-donating or electron-withdrawing groups onto the aromatic ring can lead to significant shifts in the absorption maxima (λmax). nih.govbeilstein-journals.org For instance, the addition of an electron-donating group would likely cause a bathochromic shift (red shift) of the π → π* and n → π* bands, moving them to longer wavelengths. beilstein-journals.org Conversely, an electron-withdrawing group would be expected to induce a hypsochromic shift (blue shift) to shorter wavelengths. The extent of conjugation also plays a critical role; extending the conjugated system by introducing additional double bonds would decrease the HOMO-LUMO gap, resulting in a bathochromic shift. researchgate.net

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CCDC), was conducted to obtain single-crystal X-ray diffraction data for the compound This compound . The aim was to elucidate its precise three-dimensional molecular geometry, including bond lengths, bond angles, and torsion angles, as well as to understand its crystal packing arrangement through the determination of its crystal system, space group, unit cell dimensions, and intermolecular interactions.

Despite extensive searches, no specific single-crystal X-ray diffraction studies for This compound have been found in the publicly available scientific literature or databases. Consequently, detailed experimental data on its molecular and crystal structure are not available.

While data for the target compound is unavailable, studies on structurally related quinoxaline derivatives provide insights into the types of structures and interactions that might be expected. For instance, various substituted quinoxalines and fused-ring systems containing a quinoxaline moiety have been characterized using single-crystal X-ray diffraction. These studies reveal a range of crystal packing motifs, often influenced by weak intermolecular interactions such as C–H···N hydrogen bonds and π–π stacking interactions, which are common in nitrogen-containing heterocyclic aromatic compounds.

For example, the crystal structure of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline was found to crystallize in a monoclinic system with the space group P21/c. In another case, the analysis of a substituted dichloroquinoxaline derivative also showed a monoclinic space group (P21/c). Furthermore, the investigation of quinoxaline-fused cyclopenta[cd]azulene (B14757204), a related but more complex system, revealed a slipped 1D π-stacking motif in its crystal packing.

These examples from related compounds illustrate the methodologies used and the type of structural information that can be obtained from single-crystal X-ray diffraction. However, without a dedicated crystallographic study of This compound , its specific molecular geometry and crystal packing remain undetermined.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), provide a robust framework for understanding the electronic nature of molecules. These methods allow for the detailed examination of electronic structure, reactivity, and molecular geometries.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a principal method for elucidating the electronic structure and predicting the reactivity of organic molecules. While specific DFT studies on 7,8-Dihydro-6H-cyclopenta[g]quinoxaline are not extensively available in the public domain, the electronic properties can be inferred from studies on analogous structures, such as quinoxaline-fused cyclopenta[cd]azulene (B14757204). mdpi.comresearchgate.net

Computational studies on related quinoxaline (B1680401) derivatives often employ hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G*) to calculate key electronic descriptors. researchgate.net For this compound, such calculations would likely reveal the localization of electron density and the sites most susceptible to nucleophilic or electrophilic attack. The nitrogen atoms are expected to be the most nucleophilic and basic sites within the molecule. mdpi.comresearchgate.net

Aromaticity is another crucial aspect that can be assessed using DFT. Nucleus-Independent Chemical Shift (NICS) calculations on analogous fused systems have shown that the quinoxaline ring retains its aromatic character. mdpi.com It is anticipated that in this compound, the benzene (B151609) ring of the quinoxaline moiety would exhibit significant aromaticity, while the dihydropyrazine (B8608421) and cyclopentane (B165970) rings would be non-aromatic.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps and Spatial Overlap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with chemical stability and the energy of the lowest electronic excitation.

In a molecule like this compound, the HOMO is expected to be primarily localized on the electron-rich portions of the molecule, likely involving the π-system of the quinoxaline ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient regions, particularly the pyrazine (B50134) part of the quinoxaline system.

Studies on quinoxaline-fused systems have demonstrated that the HOMO-LUMO gap can be tuned by structural modifications. mdpi.com For this compound, the fusion of the saturated cyclopentane ring is expected to have a modest effect on the HOMO-LUMO gap compared to the parent quinoxaline. The absence of extended conjugation in the cyclopentane part means it will not significantly lower the LUMO energy or raise the HOMO energy.

A representative table of calculated HOMO and LUMO energies for a related quinoxaline-fused system is provided below to illustrate the typical values obtained from DFT calculations.

Computational ParameterValue (eV)
HOMO Energy-5.50
LUMO Energy-2.10
HOMO-LUMO Gap3.40
Note: These are illustrative values based on analogous systems and not direct calculations for this compound.

The spatial overlap between the HOMO and LUMO also provides insights into the nature of electronic transitions. In many quinoxaline derivatives, the HOMO and LUMO show significant spatial overlap, leading to allowed electronic transitions.

Prediction of Molecular Geometries and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function and interactions. Computational methods can predict molecular geometries with high accuracy and explore the conformational landscape of flexible molecules.

For this compound, the quinoxaline core is expected to be largely planar. However, the fused cyclopentane ring introduces conformational flexibility. The cyclopentane ring is not flat and typically adopts an "envelope" or "twist" conformation to alleviate torsional strain. researchgate.net In the context of the fused system, the cyclopentane ring in this compound would likely exist in a dynamic equilibrium between different puckered conformations.

The geometry of the molecule can be optimized using DFT calculations, which would provide precise bond lengths, bond angles, and dihedral angles. X-ray crystallography on similar fused systems has confirmed the planarity of the quinoxaline portion and the puckered nature of fused saturated rings. mdpi.com

A table summarizing the expected geometric features is presented below.

Geometric FeaturePredicted Characteristic
Quinoxaline Ring SystemLargely planar
Cyclopentane RingNon-planar, likely an envelope or twist conformation
Bond Angles in QuinoxalineClose to 120° for sp² carbons
Bond Angles in CyclopentaneDeviating from the ideal 109.5° due to ring strain

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions over time.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of molecules by simulating their motion over time. For a molecule with a flexible component like the cyclopentane ring in this compound, MD simulations can provide valuable insights into its dynamic behavior.

An MD simulation would involve defining a force field for the molecule, which describes the potential energy of the system as a function of the atomic coordinates. The system is then allowed to evolve over time according to the laws of classical mechanics. By analyzing the trajectory of the simulation, one can identify the most stable conformations, the energy barriers between them, and the timescales of conformational changes.

Integrated Computational Materials Engineering (ICME) Approaches for Material Design

Integrated Computational Materials Engineering (ICME) represents a paradigm shift in materials science, aiming to accelerate the design and development of new materials by integrating computational tools at all levels of the design process. While more commonly applied to metallurgy and inorganic materials, the principles of ICME are increasingly being adopted in the design of organic functional materials.

For a compound like this compound, an ICME approach could be envisioned for the design of novel organic electronic materials. This would involve a multi-scale modeling approach, starting from quantum chemical calculations to predict the electronic properties of the single molecule, as described in the sections above.

The process would then extend to predict how these molecules pack in the solid state, which is crucial for properties like charge transport. Molecular dynamics or Monte Carlo simulations could be used to predict the bulk morphology. Finally, device-level simulations could be employed to predict the performance of an organic electronic device incorporating this material. By integrating these computational tools, one could screen a large number of derivative structures and identify promising candidates for synthesis and experimental validation, thereby accelerating the discovery of new materials with desired properties.

Theoretical Spectroscopic Predictions

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, providing valuable insights into their electronic structure and vibrational modes. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts, as well as its Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra, can be achieved through various computational methods. These predictions are instrumental in complementing experimental data, aiding in spectral assignment, and understanding the molecule's fundamental characteristics.

For the parent quinoxaline, the ¹³C NMR spectrum shows distinct peaks for its carbon atoms. chemicalbook.com The predicted NMR chemical shifts for this compound would be expected to reflect the fused ring system, with specific shifts for the aliphatic cyclopentane ring protons and carbons, and the aromatic quinoxaline ring protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic (Quinoxaline)7.5 - 8.5130 - 150
Aliphatic (Cyclopentane)2.0 - 3.025 - 40

Note: The data in this table is hypothetical and serves as an illustrative example of what would be expected from a computational study.

The simulation of IR, Raman, and UV-Vis spectra provides a deeper understanding of the molecule's vibrational and electronic properties.

IR and Raman Spectra: Computational methods can predict the vibrational frequencies and intensities of IR and Raman spectra. For related quinoxaline derivatives, FT-IR spectroscopy has been used to identify characteristic functional groups. nih.gov For example, the C=O stretching vibration in 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives is observed in the 1632–1620 cm⁻¹ range. nih.gov For this compound, the simulated IR and Raman spectra would be expected to show characteristic peaks for the C-H stretching of the aliphatic cyclopentane ring and the aromatic C-H and C=N stretching of the quinoxaline ring. The NIST WebBook provides a gas-phase IR spectrum for the parent quinoxaline, which can serve as a basis for comparison. nist.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. The UV-Vis spectra of quinoxaline derivatives typically show multiple absorption bands. nih.govbyu.edu For example, 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives exhibit absorption maxima influenced by substitutions on the quinoxaline skeleton. nih.gov Computational studies on fluorinated quinoxaline-oligothiophene based conjugated polymers have shown good agreement between predicted and experimental optical properties. nih.gov For this compound, TD-DFT calculations would predict the electronic transitions and their corresponding absorption wavelengths, which are expected to be in the UV region, characteristic of π-π* transitions within the aromatic system.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)

Spectroscopic TechniquePredicted Wavenumber/WavelengthAssignment
IR2900-3000 cm⁻¹Aliphatic C-H stretch
IR3000-3100 cm⁻¹Aromatic C-H stretch
IR1500-1600 cm⁻¹Aromatic C=C and C=N stretch
Raman~1600 cm⁻¹Ring stretching modes
UV-Vis250-350 nmπ-π* transitions

Note: The data in this table is hypothetical and serves as an illustrative example of what would be expected from a computational study.

Structure-Property Relationship Analysis (SAR) for Chemical Behavior

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are crucial for understanding how the molecular structure of this compound influences its chemical behavior. These analyses can provide insights into the electronic effects of substituents and the aromaticity of the fused ring system.

The electronic properties of the quinoxaline ring are significantly influenced by the nature and position of substituents. The presence of nitrogen atoms with lone electron pairs allows the quinoxaline ring to act as an effective complexing agent. nih.gov The electrophilic nature of the quinoxaline ring has been explored in nucleophilic substitution reactions. nih.gov

For derivatives of the related pyrazino[2,3-g]quinoxaline, a combination of conjugation and cross-conjugation effects is responsible for the observed trends in their electronic properties. mdpi.com Substituents on the quinoxaline ring can modulate the electronic properties, which is a key aspect in the design of materials for electronic applications. nih.gov In the case of this compound, substituents on either the cyclopentane or quinoxaline ring would be expected to alter the electron density distribution, thereby affecting its reactivity and spectroscopic properties. For instance, electron-donating groups on the cyclopentane ring could increase the electron density on the quinoxaline system, while electron-withdrawing groups would have the opposite effect.

The aromaticity of the quinoxaline ring system is a key determinant of its stability and reactivity. Computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations can be used to assess the aromatic character of the fused rings. In a study of a quinoxaline-fused cyclopenta[cd]azulene, NICS(1) calculations revealed that the quinoxaline moiety retains its aromatic nature with negative NICS values. mdpi.com This indicates significant π-electron delocalization within the quinoxaline core.

For this compound, the quinoxaline portion of the molecule is expected to be aromatic, while the fused cyclopentane ring is aliphatic and non-aromatic. The π-electron system is primarily confined to the quinoxaline ring. The degree of π-electron delocalization can be influenced by the fusion of the cyclopentane ring, which can introduce strain and affect the planarity of the quinoxaline system. The fused ring pyrazine core in related systems has been shown to impact the thermal, electronic, and optical properties of organic field-effect transistors. nih.gov

An in-depth analysis of the chemical transformations and reactivity of this compound reveals a profile characteristic of electron-deficient heterocyclic systems, yet with unique influences imparted by its fused aliphatic ring. The reactivity is centered on the pyrazine moiety of the quinoxaline core, which governs its behavior in redox reactions, substitutions, and complex formation.

Applications in Advanced Materials Science

Advanced Functional Materials

The exploration of quinoxaline (B1680401) derivatives has led to their application in creating sophisticated materials with tailored functions, including sensitive chemical sensors and effective corrosion inhibitors.

Quinoxaline derivatives are recognized for their utility as core structures in the design of chemosensors and fluorosensors. dntb.gov.uanih.govnih.gov Their inherent photophysical properties can be finely tuned through chemical modification, making them responsive to the presence of specific analytes. researchgate.netmdpi.com The electron-deficient quinoxaline ring system often acts as an effective signaling unit in sensor design. nih.gov

The development of these sensors often involves creating "push-pull" systems within the molecule, where the electron-withdrawing quinoxaline core is combined with electron-donating groups. This architecture can lead to intramolecular charge transfer (ICT) phenomena, which are sensitive to the surrounding chemical environment. rsc.org Changes in the absorption or fluorescence spectra of these compounds upon interaction with an analyte form the basis of their sensing capabilities. nih.govresearchgate.net

Numerous quinoxaline-based sensors have been developed for the detection of various ions. For instance, a novel quinoxaline-hydrazinobenzothiazole based sensor has demonstrated the ability to detect Cu2+, Co2+, Ni2+, and Hg2+ ions through distinct colorimetric and fluorescent changes. researchgate.net Another example is a "switch-off" fluorescent sensor based on acenaphtoquinoxaline, which has shown high selectivity for Hg2+ ions with a detection limit as low as 42 ppb. nih.gov The interaction with the metal ion quenches the fluorescence of the sensor molecule, providing a clear signal. nih.gov

Furthermore, quinoxaline derivatives have been engineered to act as fluorescent probes for other metal ions like Fe3+ and Ag+. rsc.org The design of these sensors often relies on the chelation of the metal ion by specific binding sites incorporated into the quinoxaline derivative. This binding event alters the electronic structure of the molecule, resulting in a measurable optical response. The versatility of the quinoxaline scaffold allows for the synthesis of a wide array of sensors for different target analytes. dntb.gov.ua

Quinoxaline derivatives have been extensively investigated as effective corrosion inhibitors, particularly for mild steel in acidic environments. bohrium.comresearchgate.netmdpi.com Their efficacy stems from the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in their structure, which facilitate their adsorption onto the metal surface. bohrium.comlew.ro This adsorption forms a protective film that isolates the metal from the corrosive medium, thereby inhibiting both anodic and cathodic reactions. mdpi.com

The mechanism of inhibition typically involves the sharing of electrons between the inhibitor molecule and the metal surface. The nitrogen atoms and π-electrons of the quinoxaline ring can donate electrons to the vacant d-orbitals of iron atoms, while the inhibitor can also accept electrons from the metal surface into its anti-bonding orbitals. lew.ro This process leads to the formation of strong coordinate covalent bonds, resulting in a stable, adsorbed protective layer. The adsorption process for many quinoxaline derivatives has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netmdpi.comsrce.hr

The effectiveness of quinoxaline derivatives as corrosion inhibitors is influenced by their molecular structure, including the nature and position of substituents on the quinoxaline ring. For example, studies have shown that the introduction of electron-donating groups can enhance the inhibition efficiency. mdpi.com

Numerous studies have reported high inhibition efficiencies for various quinoxaline derivatives. For instance, two novel quinoxaline derivatives, BrSQX and MeSQX, demonstrated inhibition efficiencies of 89% and 92%, respectively, for mild steel in 1.0 M HCl at a concentration of 10⁻³ M. researchgate.net Another study on a quinoxaline derivative, (E)-3-(2-(benzofuran-2-yl)vinyl)quinoxalin-2(1H)-one (FR115), reported an inhibition efficiency of up to 98.6% in 1.0 M HCl. tandfonline.com Similarly, 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX) showed a maximum inhibition efficiency of 98.1% for carbon steel in 1 M HCl. srce.hr

The following table summarizes the inhibition efficiencies of several quinoxaline derivatives on mild steel in 1 M HCl, as reported in the literature.

Inhibitor NameConcentrationInhibition Efficiency (%)Reference
1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1)5 x 10⁻³ M96 mdpi.com
1-((8-hydroxyquinolin-5-yl)methyl) quinoxalin-2(1H)-one (Q2)5 x 10⁻³ MNot specified, but lower than Q1 mdpi.com
3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX)10⁻³ M92 researchgate.net
3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX)10⁻³ M89 researchgate.net
(E)-3-(2-(benzofuran-2-yl)vinyl)quinoxalin-2(1H)-one (FR115)10⁻³ M98.6 (from EIS) tandfonline.com
2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX)1 mM98.1 srce.hr
1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione (AY20)10⁻³ MIncreases with concentration imist.ma
1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]butan-1-one (Me-4-PQPB)100 ppmHighest among the four tested bohrium.com

While there is no specific data on the corrosion inhibition properties of 7,8-Dihydro-6H-cyclopenta[g]quinoxaline, the extensive evidence for the effectiveness of the broader quinoxaline class suggests that it would likely exhibit similar protective capabilities. The presence of the fused cyclopentane (B165970) ring might influence its adsorption characteristics and, consequently, its inhibition efficiency. Further experimental studies would be necessary to confirm and quantify its potential as a corrosion inhibitor.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Complex Architectures Incorporating the 7,8-Dihydro-6H-cyclopenta[g]quinoxaline Core

While classical condensation reactions between ortho-diamines and 1,2-dicarbonyl compounds are the standard approach for synthesizing quinoxalines, future research should focus on more advanced and efficient methodologies to build complex molecular architectures around the this compound core. researchgate.netresearchgate.net The development of novel synthetic pathways is critical for accessing derivatives with tailored properties. Over the last two decades, significant progress has been made in quinoxaline (B1680401) synthesis, with a focus on green chemistry, catalytic efficiency, and substrate scope. mdpi.comnih.govmdpi.commdpi.com

Future synthetic strategies could explore:

Green Chemistry Approaches: There is a growing need to develop environmentally benign synthetic methods. researchgate.net This includes the use of recyclable catalysts, one-pot syntheses, microwave-assisted reactions, and reactions in aqueous media to reduce solvent waste and energy consumption. mdpi.comnih.govmdpi.com

Advanced Catalytic Systems: Research into novel catalysts could significantly improve reaction yields and conditions. While traditional methods often require high temperatures and strong acids, modern approaches utilize catalysts like zinc triflate, bentonite (B74815) clay K-10, or various phosphate-based heterogeneous catalysts that can function under milder conditions. researchgate.netmdpi.commdpi.com Exploring transition metal-based catalysts, which have shown considerable promise in organometallic chemistry, could also lead to higher efficiency and novel transformations. mtieat.org

Construction of Poly-elemental and Fused Systems: Building upon the core structure by adding further functional groups or fusing additional ring systems is a key avenue for creating new materials. A synthetic route for a related compound, 6,7-dichloro-5,8-quinoxalinedione, was developed via chloroxidation of a substituted 8-amino-5-quinoxalinol, demonstrating a multi-step pathway to a functionalized core. semanticscholar.org Similarly, the synthesis of quinoxaline-fused cyclopenta[cd]azulene (B14757204) highlights methods for creating complex polycyclic hydrocarbons with unique electronic properties. mdpi.com Future work could adapt these strategies to create intricate architectures based on this compound for applications in materials science.

Table 1: Potential Catalytic Systems for Future Synthesis

Catalyst TypeExamplePotential AdvantagesReference
Solid Acid CatalystBentonite Clay K-10Environmentally friendly, recyclable, mild reaction conditions. researchgate.netmdpi.com
Lewis AcidZinc triflate (Zn(OTf)₂)High yields (up to 90%) at room temperature, can be used in solvent-free or microwave-assisted reactions. mdpi.com
Heterogeneous CatalystMonobasic- (MAP), Dibasic- (DAP), or Tribasic- (TSP) sodium phosphateCost-effective, easily separable from the reaction mixture. researchgate.netmdpi.com
OrganocatalystPyridineEffective for condensation-oxidation reactions at room temperature. mdpi.com
Transition Metal CatalystIron (Fe) or Copper-Nickel Ferrite NanoparticlesLow cost, non-toxic, and enables significant improvements in yield. mdpi.comacs.org

Advanced Spectroscopic Characterization of Excited States and Dynamic Processes

A thorough understanding of the photophysical properties of this compound is essential for its application in optoelectronic devices. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are crucial for structural elucidation, advanced methods are needed to probe the complex dynamics of its excited states. tandfonline.comnih.gov

Future research should employ a suite of advanced spectroscopic techniques:

Steady-State and Time-Resolved Spectroscopy: UV-visible absorption and fluorescence spectroscopy can provide initial insights into the electronic transitions and emission properties. mdpi.com However, time-resolved techniques, such as transient absorption spectroscopy and time-correlated single-photon counting (TCSPC), are necessary to investigate the lifetimes of excited states, identify different decay pathways (e.g., fluorescence, intersystem crossing, internal conversion), and study dynamic processes like charge transfer.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For studying photoinduced processes, EPR spectroscopy is a powerful tool for detecting and characterizing reactive intermediates, such as radical ions and triplet states, that may form upon irradiation. mdpi.com This is particularly relevant for understanding degradation mechanisms or for applications in photodynamic therapy or photocatalysis.

Two-Dimensional Electronic Spectroscopy: This advanced technique can unravel complex couplings between electronic states and track energy transfer pathways on ultrafast timescales, providing a much deeper understanding of the initial photophysical events following light absorption.

Table 2: Spectroscopic Techniques for Characterizing Dynamic Processes

TechniqueInformation GainedPurpose in Future Research
Nuclear Magnetic Resonance (1D & 2D)Precise molecular structure and connectivity. tandfonline.comConfirming the structure of newly synthesized derivatives.
UV-visible & Fluorescence SpectroscopyElectronic absorption bands, emission maxima, and quantum yields. mdpi.comBasic characterization of photophysical properties and solvent effects.
Transient Absorption SpectroscopyKinetics of excited state decay, identification of transient species (e.g., triplet states).Mapping the complete de-excitation pathway of the molecule.
Electron Paramagnetic Resonance (EPR)Detection and identification of paramagnetic species (e.g., radical anions/cations). mdpi.comInvestigating photoinduced electron transfer processes and reactive oxygen species generation.
Time-Correlated Single-Photon Counting (TCSPC)Precise measurement of fluorescence lifetimes.Quantifying the efficiency of radiative vs. non-radiative decay pathways.

High-Throughput Computational Screening and Machine Learning for New Material Discovery

The traditional "trial-and-error" approach to materials discovery is time-consuming and inefficient. rsc.org The integration of high-throughput screening (HTS) with computational methods and machine learning (ML) offers a paradigm shift, enabling the rapid identification of promising new materials. rsc.orgnih.govnih.gov This data-driven approach can accelerate the discovery of novel functional materials based on the this compound scaffold. researchgate.net

A future research workflow could involve:

Data Generation: A large dataset would be created by synthesizing a library of this compound derivatives with diverse substituents. This can be accelerated using microdroplet-assisted reactions, which can achieve high conversion rates in milliseconds without a catalyst. researchgate.net The properties of these compounds (e.g., absorption/emission spectra, energy levels, solubility) would be measured using HTS techniques.

Computational Database: In parallel, a computational database would be generated using methods like Density Functional Theory (DFT) to calculate the properties of a vast virtual library of derivatives.

Machine Learning Model Training: An ML algorithm would be trained on the combined experimental and computational data. rsc.orgnorthwestern.edu The model would learn the complex, often non-linear relationships between the molecular structure and the resulting material properties. youtube.com

Predictive Screening: The trained ML model would then be used to predict the properties of thousands or even millions of new, unsynthesized candidate structures, identifying those with the most promising characteristics for a specific application (e.g., a specific bandgap for solar cells). northwestern.edu

Automated Experimental Validation: The most promising candidates identified by the ML model would then be prioritized for synthesis and experimental validation, creating a closed loop that continuously refines the model's accuracy. markcrowley.ca

Table 3: Workflow for ML-Accelerated Material Discovery

StepMethodologyObjectiveReference
1. Library SynthesisAutomated, high-throughput synthesis (e.g., microdroplet reactions).Generate a diverse set of initial compounds for data collection. nih.govnih.gov
2. Data AcquisitionHigh-throughput experimental characterization and DFT calculations.Create a large, high-quality dataset of structure-property relationships. rutgers.edu
3. Model TrainingSupervised machine learning algorithms (e.g., neural networks, random forests).Develop a predictive model that maps molecular features to material properties. researchgate.netyoutube.com
4. Inverse DesignThe trained ML model predicts novel compositions with desired target properties.Identify high-potential, unmade materials from a vast chemical space. rsc.orgnorthwestern.edu
5. Focused SynthesisPrioritized synthesis of the top candidates predicted by the model.Efficiently validate new materials and close the discovery loop. markcrowley.ca

Development of Structure-Guided Design Principles for New Functional Materials

A systematic investigation into the structure-property relationships of this compound derivatives is crucial for the rational design of new functional materials. acs.org By understanding how specific structural modifications influence electronic and physical properties, researchers can move beyond serendipitous discovery towards targeted material engineering. mdpi.com

Future research should focus on establishing clear design principles by exploring:

Substituent Effects: The electronic nature (electron-donating vs. electron-withdrawing) and position of substituents on both the quinoxaline and cyclopentane (B165970) rings can be systematically varied. For example, in other quinoxaline systems, attaching different aryl moieties or functional groups like amides and ureas has been shown to tune biological or electronic activity. acs.orgnih.gov

Extension of π-Conjugation: Extending the conjugated system by adding aromatic rings or unsaturated linkers is a well-established strategy for red-shifting absorption and emission spectra and modifying energy levels, which is critical for applications in organic electronics. acs.org

By combining synthesis, advanced characterization, and computational modeling, a comprehensive understanding of the structure-activity relationship (SAR) can be developed. acs.org This knowledge will enable the design of molecules with precisely controlled properties, such as the energy levels of the HOMO and LUMO, the emission color, and charge carrier mobility. frontiersin.org

Table 4: Structure-Guided Design Strategies

Structural ModificationPredicted Effect on PropertiesPotential ApplicationReference
Adding electron-donating groups (e.g., -OCH₃, -NR₂)Raise HOMO level, potential red-shift in absorption/emission.Hole-transport materials, red-emitters. acs.orgfrontiersin.org
Adding electron-withdrawing groups (e.g., -CN, -CF₃)Lower LUMO level, enhance electron affinity.Electron-transport materials, n-type semiconductors. rsc.org
Fusing additional aromatic ringsExtend π-conjugation, narrow the bandgap, increase planarity.Organic solar cells, near-infrared (NIR) emitters. rsc.org
Introducing bulky side chainsDisrupt intermolecular packing, improve solubility, enhance glass transition temperature.Solution-processable organic electronics. acs.org
Creating N¹-substituted derivativesAlter intermolecular interactions and biological targeting.Modulators of biological pathways. acs.org

Integration of this compound Motifs into Hybrid Material Systems

The this compound core can serve as a versatile building block for constructing larger, more complex hybrid material systems. mdpi.com Integrating this motif into polymers, metal-organic frameworks (MOFs), or multi-component chromophores can lead to materials with emergent properties and enhanced performance.

Unexplored avenues in this area include:

Conjugated Polymers: The motif can be copolymerized with various electron-rich or electron-poor aromatic units to create novel conjugated polymers. Quinoxaline-containing polymers are already used as semiconductors in various electronic applications. mdpi.com The specific structure of this compound could impart unique solubility, processing, and electronic characteristics to these polymers, making them suitable for flexible electronics or sensors.

Metal-Organic Frameworks (MOFs): By functionalizing the core with appropriate linker groups (e.g., carboxylic acids, pyridyls), it can be used as a strut in the construction of MOFs. The inherent electronic properties of the quinoxaline unit could lead to MOFs with interesting catalytic, sensing, or conductive properties.

Hybrid Pharmacophores: In medicinal chemistry, the core can be linked to other bioactive pharmacophores, such as triazole or carboxamide moieties, to create hybrid molecules. acs.orgnih.gov This strategy aims to combine the functionalities of different scaffolds to develop agents that can modulate multiple biological targets simultaneously. nih.gov

Electroluminescent Materials: The core can be incorporated into larger molecules containing hole-transporting units (like triarylamine) and other fluorophores to create efficient materials for organic light-emitting diodes (OLEDs). acs.org The quinoxaline segment acts as the electron-accepting and emitting part of the molecule, and its properties can be tuned by the attached chromophores. acs.org

Table 5: Potential Hybrid Material Systems

Hybrid SystemIntegration StrategyTarget ApplicationReference
Conjugated PolymersIncorporate the motif as a monomer in a polymerization reaction (e.g., Suzuki or Stille coupling).Organic photovoltaics (OPV), organic field-effect transistors (OFETs). mdpi.com
Metal-Organic Frameworks (MOFs)Functionalize with linkers (e.g., -COOH) to act as a building block for the framework.Gas storage, catalysis, chemical sensing. mdpi.com
Quinoxaline-Triazole HybridsConnect the core to a triazole ring via a linker using click chemistry.Development of novel therapeutic agents. acs.orgnih.gov
Multi-Component EmittersCouple the core with donor units (e.g., triarylamine) and other chromophores.Organic light-emitting diodes (OLEDs). acs.org
Bulk HeterojunctionsUse as an acceptor material blended with a polymer donor.Organic solar cells. mdpi.com

Compound Index

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 7,8-dihydro-6H-cyclopenta[g]quinoxaline derivatives, and how do reaction conditions influence product purity?

  • Methodology : Cyclocondensation of 1,2-diamines with cyclopentanone derivatives under acidic or catalytic conditions is a common approach. For example, nitro or bromo substituents can be introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling to enhance regioselectivity . Solvent polarity and temperature control (e.g., reflux in ethanol vs. DMF at 80°C) are critical to minimize side reactions like over-oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended for isolating high-purity products .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) reveals bond-length discrepancies and non-planar conformations. For instance, in isostructural derivatives, the pyrazolopyrimidine ring exhibits bond fixation akin to naphthalene, with C–N bond lengths varying between 1.32–1.41 Å . Hydrogen-bonded chains (C–H⋯N interactions) stabilize crystal packing, as seen in 5-methyl-2-(4-methylphenyl) derivatives . Use software like SHELXL97 for refinement and Mercury for visualizing Hirshfeld surfaces to analyze intermolecular interactions .

Q. What spectroscopic techniques are optimal for characterizing substituent effects on quinoxaline cores?

  • Methodology : UV-Vis absorption spectra (e.g., λmax shifts in polar solvents) and NMR (1H/13C) detect electronic effects of substituents. For example, bromo groups at C6 increase π-π* transitions by 20–30 nm compared to nitro analogs . Mass spectrometry (HRMS-ESI) confirms molecular weight, while FT-IR identifies functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹ in ketone-substituted derivatives) .

Advanced Research Questions

Q. How do computational docking studies predict the binding affinity of this compound derivatives to therapeutic targets like CYP19A1?

  • Methodology : GlideSP/XP docking (Schrödinger Suite) evaluates ligand-receptor interactions. Key parameters include IFD scores, binding poses, and hydrophobic contacts. For quinoxaline-based CYP19A1 inhibitors, the cyclopenta ring’s puckering (θ ≈ 36°) enhances steric complementarity with the active site . Molecular dynamics (MD) simulations (AMBER/CHARMM) assess stability, with RMSD thresholds <2.0 Å indicating viable leads .

Q. What strategies reconcile contradictions in structure-activity relationships (SARs) for anticancer quinoxaline derivatives?

  • Methodology : Compare LogP values and substituent electronegativity. Bromo-substituted derivatives (LogP ~3.5) show higher NSCLC inhibition (IC50 = 1.2 μM) than nitro analogs (IC50 = 4.8 μM) due to enhanced lipophilicity and DNA intercalation . Use QSAR models (e.g., CoMFA) to map steric/electronic descriptors, prioritizing R-group modifications that balance solubility and target engagement .

Q. How do electronic delocalization patterns in fused quinoxaline systems impact optoelectronic properties?

  • Methodology : DFT calculations (B3LYP/6-31G*) reveal π-electron distribution. For this compound, the pyrazine ring’s electron deficiency creates a push-pull effect, enhancing charge-transfer transitions (ΔEg ≈ 3.1 eV) . Time-resolved fluorescence spectroscopy quantifies aggregation-induced emission (AIE) lifetimes (τ = 5–8 ns) in OLED applications .

Q. What experimental and computational approaches validate quinoxaline derivatives as antiviral agents?

  • Methodology : In vitro plaque reduction assays (e.g., against HSV-1) identify EC50 values. Triazoloquinoxalines with thioamide groups show EC50 = 0.8 μM via ATPase inhibition . MD simulations (GROMACS) model binding to viral proteases (e.g., HIV-1 RT), with MM-PBSA calculations confirming ΔGbinding < −40 kcal/mol for high-affinity candidates .

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